2,3,5-Trichloro-1,4-benzoquinone
Overview
Description
2,3,5-Trichloro-1,4-benzoquinone is a chlorinated derivative of benzoquinone, characterized by the presence of three chlorine atoms at the 2, 3, and 5 positions on the benzoquinone ring. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trichloro-1,4-benzoquinone can be synthesized through the chlorination of 1,4-benzoquinone. The process typically involves the use of chlorine gas in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichloro-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher chlorinated quinones.
Reduction: The compound can be reduced to form 2,3,5-trichloro-1,4-hydroquinone.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Higher chlorinated quinones.
Reduction: 2,3,5-Trichloro-1,4-hydroquinone.
Substitution: Various substituted benzoquinones depending on the nucleophile used.
Scientific Research Applications
2,3,5-Trichloro-1,4-benzoquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-1,4-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile reagent in various chemical processes. The compound interacts with molecular targets such as enzymes and proteins, potentially altering their function through oxidative stress or covalent modification.
Comparison with Similar Compounds
- 2,3-Dichloro-1,4-benzoquinone
- 2,5-Dichloro-1,4-benzoquinone
- 2,6-Dichloro-1,4-benzoquinone
Comparison: 2,3,5-Trichloro-1,4-benzoquinone is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and stability. Compared to its dichloro counterparts, it exhibits different chemical behaviors and applications, making it a valuable compound in specialized chemical processes.
Properties
IUPAC Name |
2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFNQTZBTVALRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073220 | |
Record name | 2,3,5-Trichloro-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-85-5 | |
Record name | Trichloro-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloro-4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloro-p-benzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-Trichloro-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 634-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5-trichlorocyclohexa-2,5-diene-1,4-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUC2PJ5B2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of chlorine substituents on 1,4-benzoquinone affect its reactivity with diphenyldiazomethane (DDM)?
A1: Increasing the number of chlorine substituents on 1,4-benzoquinone enhances the addition of DDM to the carbonyl (C=O) groups instead of the carbon-carbon double bonds. [] This is evident in the reaction of 2,3,5-trichloro-1,4-benzoquinone with DDM, which predominantly yields bicyclic dione (5f) and benzophenone dimethyl acetal (9) in the presence of methanol. These products are formed through the hydrolysis and methanolysis of the initial 1:1 betaine intermediate, indicating a C=O addition reaction. [] In contrast, less substituted benzoquinones primarily react with DDM at the C=C double bonds, forming dihydroxy-3H-indazoles and their derivatives. []
Q2: What are the products formed when this compound reacts with DDM in the presence of methanol?
A2: The reaction of this compound with DDM in the presence of methanol produces bicyclic dione (5f) and benzophenone dimethyl acetal (9). [] These products suggest that the reaction primarily occurs through the addition of DDM to the carbonyl groups of the quinone, followed by hydrolysis and methanolysis of the resulting betaine intermediate.
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